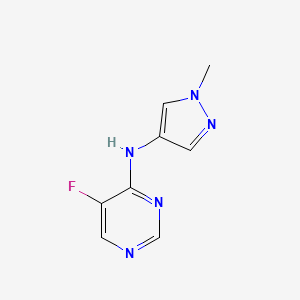

5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

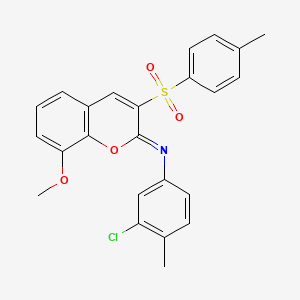

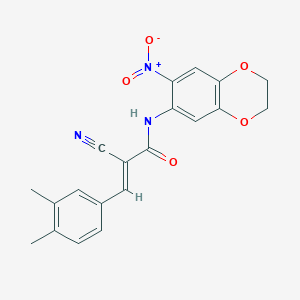

“5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Buchwald–Hartwig amination . This process involves the reaction of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3 .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving “this compound” often involve the N -pyrazol-4-yl-NH group. Substitution of this group by a methyl led to a reduction in the inhibitory potencies across all the CDKs tested .Applications De Recherche Scientifique

Cancer Treatment and Mechanisms

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively used in cancer treatment. The development in fluorine chemistry has enabled more precise use of these compounds to treat cancer, highlighting their importance in personalized medicine. 5-FU, for instance, is used to treat over 2 million cancer patients each year. Recent studies have explored methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. Moreover, the perturbation of nucleic acid structure and dynamics by fluorinated pyrimidines has been examined through computational and experimental studies. These insights into how fluorinated pyrimidines inhibit RNA- and DNA-modifying enzymes are crucial for developing more effective cancer treatments (Gmeiner, 2020).

Synthetic and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine, is a privileged structure in drug discovery. It has displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The versatility of this scaffold has garnered attention for the development of drug-like candidates, underlining the potential for medicinal chemists to exploit this structure further in drug development (Cherukupalli et al., 2017).

Environmental and Material Applications

Research on fluorinated compounds has also extended to environmental and material sciences. For instance, amine-functionalized sorbents have been investigated for their potential to remove perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design of next-generation sorbents takes into account the unique properties of fluorinated compounds, suggesting their broader applicability beyond medicinal contexts (Ateia et al., 2019).

Orientations Futures

The future directions for “5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” could involve further exploration of its pharmacological effects. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIIMLMDDGEGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC=NC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2663485.png)

![2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2663487.png)

![3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine](/img/structure/B2663489.png)

![3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2663490.png)

![2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide](/img/structure/B2663495.png)

![5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2663500.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)

![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)